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Compound of Interest

Compound Name: 2-Chloro-5-hydroxynicotinic acid

CAS No.: 42959-40-0

Cat. No.: B1590597 Get Quote

Executive Summary & Retrosynthetic Analysis
The synthesis of 2-Chloro-5-hydroxynicotinic acid presents a regioselectivity challenge.

Direct chlorination of 5-hydroxynicotinic acid often yields mixtures or the wrong isomer.

Therefore, this protocol employs a functional group interconversion strategy. We establish the

nitrogen-adjacent chlorine via dehydroxy-chlorination of a pyridone and introduce the 5-

hydroxyl group via a reliable diazonium hydrolysis sequence.

Reaction Pathway Overview[3][4]
Electrophilic Substitution: Nitration of 2-hydroxynicotinic acid at the activated C5 position.

Dehydroxy-chlorination: Conversion of the 2-hydroxy (lactam) tautomer to 2-chloro using

phosphorus oxychloride.

Chemoselective Reduction: Reduction of the nitro group to an amine without dechlorinating

the C2 position.

Sandmeyer-type Hydrolysis: Diazotization followed by thermal hydrolysis to install the

hydroxyl group.

Workflow Diagram
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Figure 1: Step-wise synthetic pathway from 2-hydroxynicotinic acid to the target 5-hydroxy

derivative.

Detailed Experimental Protocol
Stage 1: Nitration (Preparation of 5-Nitro-2-
hydroxynicotinic acid)
Rationale: The 2-hydroxypyridine ring (existing as the 2-pyridone tautomer) directs electrophilic

substitution to the 3 and 5 positions. Since position 3 is blocked by the carboxylic acid, nitration

occurs exclusively at position 5.

Reagents: 2-Hydroxynicotinic acid (1.0 eq), Fuming Nitric Acid (HNO₃, >90%), Conc. Sulfuric

Acid (H₂SO₄).

Procedure:

Charge a round-bottom flask with Conc. H₂SO₄ (5 vol). Cool to 0–5°C.

Add 2-Hydroxynicotinic acid portion-wise, maintaining internal temperature <10°C.

Add Fuming HNO₃ (1.5 eq) dropwise over 30 minutes.

Allow the mixture to warm to room temperature, then heat to 80–90°C for 2–4 hours.

Monitor by TLC/HPLC.

Quench: Pour the reaction mixture onto crushed ice (10 vol).

Isolation: The product precipitates as a yellow solid. Filter, wash with cold water until

filtrate pH > 4. Dry in a vacuum oven at 50°C.

Critical Parameter: Temperature control during addition is vital to prevent decarboxylation.
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Stage 2: Chlorination (Preparation of 2-Chloro-5-
nitronicotinic acid)
Rationale: Conversion of the 2-hydroxy group (lactam) to a chloride requires activation with

phosphorous reagents. PCl₅ is often added to facilitate the reaction of the carboxylic acid to the

acid chloride, which is then hydrolyzed back to the acid during workup, or the acid is

maintained if carefully controlled.

Reagents: 5-Nitro-2-hydroxynicotinic acid (1.0 eq), POCl₃ (Phosphorus Oxychloride, 5–8

vol), PCl₅ (1.1 eq).

Procedure:

Suspend the starting material in POCl₃ under inert atmosphere (N₂).

Add PCl₅ carefully (gas evolution: HCl).

Heat the mixture to reflux (approx. 105°C) for 4–6 hours. The suspension should clear as

the reaction proceeds.

Workup: Distill off excess POCl₃ under reduced pressure.

Pour the thick residue slowly into crushed ice/water with vigorous stirring. Caution:

Exothermic hydrolysis.

Adjust pH to 2–3 with Na₂CO₃ if necessary to ensure precipitation of the free acid.

Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate to yield the crude

chlorinated product.

Stage 3: Selective Reduction (Preparation of 2-Chloro-5-
aminonicotinic acid)
Rationale: We must reduce the nitro group to an amine without removing the chlorine atom

(hydrodechlorination). Catalytic hydrogenation (Pd/C) often risks dechlorinating the 2-position.

Iron/Ammonium Chloride is a milder, chemoselective method.
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Reagents: 2-Chloro-5-nitronicotinic acid (1.0 eq), Iron Powder (Fe, 3–5 eq), Ammonium

Chloride (NH₄Cl, 5 eq), Ethanol/Water (3:1).

Procedure:

Dissolve the nitro compound in Ethanol/Water.

Add NH₄Cl and Iron powder.

Heat to reflux (approx. 70–80°C) with vigorous mechanical stirring for 2–3 hours.

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot

ethanol.

Isolation: Concentrate the filtrate to remove ethanol. Acidify the aqueous residue slightly

(pH 4–5) to precipitate the amino acid. Recrystallize from water/methanol if needed.

Stage 4: Diazotization & Hydrolysis (Synthesis of 2-
Chloro-5-hydroxynicotinic acid)
Rationale: This is the critical "Sandmeyer-type" hydroxylation. The amino group is converted to

a diazonium salt at low temperature, which is then thermally decomposed in water to generate

the phenol (hydroxyl group).

Reagents: 2-Chloro-5-aminonicotinic acid (1.0 eq), Sodium Nitrite (NaNO₂, 1.1 eq), H₂SO₄

(20% aq solution).

Procedure:

Diazotization: Suspend the amine in dilute H₂SO₄ and cool to 0–5°C.

Add a solution of NaNO₂ in water dropwise, maintaining temperature <5°C. Stir for 30

mins. The solution should become clear (formation of diazonium salt).

Hydrolysis: Prepare a separate vessel with dilute H₂SO₄ (10%) and heat to boiling

(100°C).
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Transfer the cold diazonium solution dropwise into the boiling acid solution. Note: Nitrogen

gas evolves rapidly.

Continue heating for 15–30 minutes after addition is complete.

Isolation: Cool the mixture to room temperature. The product (2-Chloro-5-
hydroxynicotinic acid) may precipitate. If not, extract with Ethyl Acetate or n-Butanol.

Purification: Recrystallize from water or dilute acetic acid.

Data Summary & Critical Process Parameters
Reagent & Yield Table

Step
Transformatio
n

Key Reagents Typical Yield
Critical
Control Point

1 Nitration HNO₃ / H₂SO₄ 80–90%

Temp <10°C

during addition to

prevent

exotherm

runaway.

2 Chlorination POCl₃ / PCl₅ 70–85%

Complete

removal of

POCl₃ before

hydrolysis is

crucial for safety.

3 Reduction Fe / NH₄Cl 75–85%

Avoid Pd/H₂ to

prevent

dechlorination at

C2.

4 Hydrolysis
NaNO₂ / H₂SO₄ /

Δ
60–70%

Add diazo to

boiling acid to

favor -OH over

side coupling.

Analytical Characterization (Expected)
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Appearance: Off-white to pale yellow powder.

1H NMR (DMSO-d6): δ approx. 13.5 (br s, COOH), 10.2 (s, OH), 8.0 (d, H6), 7.6 (d, H4).

Mass Spec (ESI-): m/z ~172/174 (M-H) showing characteristic Chlorine isotope pattern (3:1).

Safety & Handling
Phosphorus Oxychloride (POCl₃): Highly toxic and reacts violently with water. Quench

hydrolysis must be performed slowly at low temperatures.

Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process

immediately.

Nitration: Highly exothermic. Ensure cooling capacity is available before starting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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